molecular formula C22H46O6 B1204753 Pentaethylene glycol monododecyl ether CAS No. 3055-95-6

Pentaethylene glycol monododecyl ether

Cat. No.: B1204753
CAS No.: 3055-95-6
M. Wt: 406.6 g/mol
InChI Key: LAPRIVJANDLWOK-UHFFFAOYSA-N
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Description

Pentaethylene glycol monododecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is formed by the ethoxylation of dodecanol (lauryl alcohol) to produce a compound with five ethylene glycol units. This surfactant is known for its ability to form micelles and its effectiveness in reducing surface tension .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaethylene glycol monododecyl ether is synthesized through the ethoxylation of dodecanol. The reaction involves the addition of ethylene oxide to dodecanol in the presence of a catalyst, typically potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with five ethylene glycol units .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process. Large-scale reactors are used to mix dodecanol and ethylene oxide, with the reaction being catalyzed by potassium hydroxide. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pentaethylene glycol monododecyl ether primarily undergoes reactions typical of nonionic surfactants. These include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can result in the formation of various ether derivatives .

Comparison with Similar Compounds

  • Octaethylene glycol monododecyl ether
  • Tetraethylene glycol monododecyl ether
  • Hexaethylene glycol monododecyl ether

Comparison: Pentaethylene glycol monododecyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in forming micelles and reducing surface tension. Compared to octaethylene glycol monododecyl ether, it has fewer ethylene glycol units, resulting in different micelle formation properties. Tetraethylene glycol monododecyl ether and hexaethylene glycol monododecyl ether have different balances of hydrophobic and hydrophilic properties, affecting their surfactant behavior .

Properties

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPRIVJANDLWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058632
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Pentaethylene glycol monododecyl ether
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CAS No.

3055-95-6
Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Record name Laureth-5
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Record name 3,6,9,12,15-Pentaoxaheptacosan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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